molecular formula C47H56BNO3 B13740937 N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate

N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate

Cat. No.: B13740937
M. Wt: 693.8 g/mol
InChI Key: CUTHASVAKJBGOX-UHFFFAOYSA-N
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Description

N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of coumarin and tetraphenylborate. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry. Tetraphenylborate, on the other hand, is often used in the preparation of other tetraphenylborate salts and is known for its solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate typically involves the alkylation of 7-hydroxy-4-methylcoumarin with tributylamine, followed by the reaction with tetraphenylborate. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce dihydrocoumarin compounds .

Scientific Research Applications

N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis. The tetraphenylborate component may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is unique due to its combination of coumarin and tetraphenylborate, which imparts distinct chemical and biological properties. This combination enhances its solubility, fluorescence, and potential therapeutic effects compared to other similar compounds .

Properties

Molecular Formula

C47H56BNO3

Molecular Weight

693.8 g/mol

IUPAC Name

tetraphenylboranuide;tributyl-[(7-methoxy-2-oxochromen-4-yl)methyl]azanium

InChI

InChI=1S/C24H20B.C23H36NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-13-24(14-9-6-2,15-10-7-3)18-19-16-23(25)27-22-17-20(26-4)11-12-21(19)22/h1-20H;11-12,16-17H,5-10,13-15,18H2,1-4H3/q-1;+1

InChI Key

CUTHASVAKJBGOX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2)OC

Origin of Product

United States

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